N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, dichlorophenyl, and benzoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Bromination: Introduction of the bromine atom into the phenyl ring.
Methoxylation: Addition of the methoxy group.
Formation of Benzoxazole Ring: Cyclization reactions to form the benzoxazole structure.
Condensation Reactions: Combining the intermediate compounds under controlled conditions to form the final imine structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.
Reduction: Reduction of the imine group to form corresponding amines.
Substitution: Halogen exchange reactions where bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- **(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE shares structural similarities with other benzoxazole derivatives and halogenated aromatic compounds.
Uniqueness
- The presence of both bromine and chlorine atoms, along with the methoxy and benzoxazole groups, makes this compound unique. These functional groups contribute to its distinct chemical properties and potential applications.
Properties
Molecular Formula |
C21H13BrCl2N2O2 |
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Molecular Weight |
476.1 g/mol |
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C21H13BrCl2N2O2/c1-27-18-7-5-12(9-15(18)22)11-25-13-6-8-19-17(10-13)26-21(28-19)14-3-2-4-16(23)20(14)24/h2-11H,1H3 |
InChI Key |
BHRWGRQGGCUBEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl)Br |
Origin of Product |
United States |
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